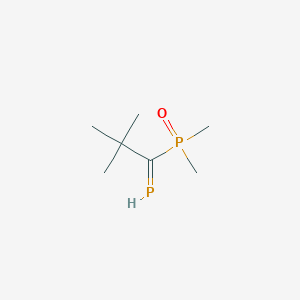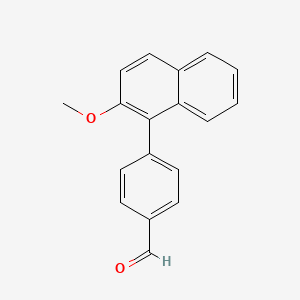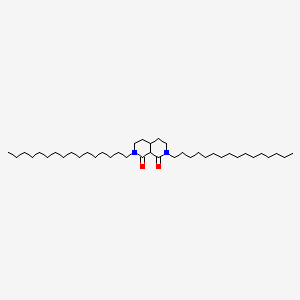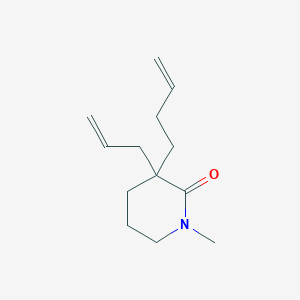![molecular formula C30H28N2O4 B14192339 4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine CAS No. 874634-18-1](/img/structure/B14192339.png)
4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with two 2,5-dimethoxyphenyl groups attached via ethenyl linkages. The presence of methoxy groups and the extended conjugation through the ethenyl linkages contribute to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine typically involves a multi-step process. One common method includes the following steps:
Preparation of 2,5-dimethoxybenzaldehyde: This can be synthesized from 2,5-dimethoxytoluene through oxidation.
Formation of 2,5-dimethoxycinnamaldehyde: This involves the condensation of 2,5-dimethoxybenzaldehyde with acetic anhydride and sodium acetate.
Synthesis of 4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine: The final step involves the reaction of 2,5-dimethoxycinnamaldehyde with 4,4’-bipyridine under basic conditions, typically using potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ethenyl linkages can be reduced to form ethyl linkages.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like boron tribromide (BBr₃) can be used for demethylation of methoxy groups.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of ethyl-substituted bipyridine derivatives.
Substitution: Formation of various substituted bipyridine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of materials for organic electronics and photonics.
Wirkmechanismus
The mechanism of action of 4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine largely depends on its ability to coordinate with metal ions. The bipyridine core acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can then participate in various chemical and biological processes, such as catalysis or electron transfer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-bis(2,5-dimethoxyphenyl)benzene: Similar in structure but lacks the bipyridine core.
4,4’-Dimethoxy-2,2’-bipyridine: Similar bipyridine core but lacks the extended conjugation through ethenyl linkages.
Pterostilbene: Contains similar methoxyphenyl groups but differs in overall structure and properties.
Uniqueness
4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine is unique due to its combination of a bipyridine core with extended conjugation through ethenyl linkages and methoxy groups. This unique structure imparts distinctive chemical properties, making it valuable in various applications, particularly in coordination chemistry and materials science.
Eigenschaften
CAS-Nummer |
874634-18-1 |
|---|---|
Molekularformel |
C30H28N2O4 |
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
4-[2-(2,5-dimethoxyphenyl)ethenyl]-2-[4-[2-(2,5-dimethoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C30H28N2O4/c1-33-25-9-11-29(35-3)23(19-25)7-5-21-13-15-31-27(17-21)28-18-22(14-16-32-28)6-8-24-20-26(34-2)10-12-30(24)36-4/h5-20H,1-4H3 |
InChI-Schlüssel |
TYRROXLJNLYWKE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=C(C=CC(=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
![1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione](/img/structure/B14192287.png)

![{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B14192310.png)

![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)

![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)


![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)
